molecular formula C5H6ClNS B1354073 2-(Chloromethyl)-4-methyl-1,3-thiazole CAS No. 50398-72-6

2-(Chloromethyl)-4-methyl-1,3-thiazole

Cat. No.: B1354073
CAS No.: 50398-72-6
M. Wt: 147.63 g/mol
InChI Key: IWIQIVZFDMPNNR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methyl-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a chloromethyl group at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Chloromethylation of 4-methyl-1,3-thiazole: : One common method involves the chloromethylation of 4-methyl-1,3-thiazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding 2-(Chloromethyl)-4-methyl-1,3-thiazole as the primary product.

  • Direct Chlorination: : Another approach involves the direct chlorination of 4-methyl-1,3-thiazole using chlorine gas. This method requires careful control of reaction conditions to avoid over-chlorination and to ensure selective substitution at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and product yield. The use of advanced catalysts and optimized reaction parameters ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Nucleophilic Substitution: : The chloromethyl group in 2-(Chloromethyl)-4-methyl-1,3-thiazole is highly reactive towards nucleophiles, making it a suitable candidate for various substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of corresponding substituted thiazoles.

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, to form sulfoxides or sulfones. These reactions typically require oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 2-(Hydroxymethyl)-4-methyl-1,3-thiazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, often under controlled temperature conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.

Major Products Formed

    Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized.

    Sulfoxides and Sulfones: Oxidation products that are valuable intermediates in organic synthesis.

    Hydroxymethyl Derivatives: Reduction products that can be further functionalized for diverse applications.

Scientific Research Applications

Chemistry

2-(Chloromethyl)-4-methyl-1,3-thiazole is widely used as a building block in organic synthesis

Biology

In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions. This modification can alter the biological activity and properties of the biomolecules, facilitating the study of structure-function relationships.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to form stable thiazole derivatives makes it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-methyl-1,3-thiazole exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity underlies its utility in modifying biomolecules and synthesizing complex organic compounds.

Molecular Targets and Pathways

In biological systems, the compound can target nucleophilic sites on proteins and nucleic acids, leading to modifications that can affect biological activity. The specific pathways involved depend on the nature of the nucleophile and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-thiazole: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.

    4-Methyl-1,3-thiazole: Lacks the chloromethyl group, making it less reactive towards nucleophiles.

    2-(Bromomethyl)-4-methyl-1,3-thiazole: Similar structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the halogen.

Uniqueness

2-(Chloromethyl)-4-methyl-1,3-thiazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIQIVZFDMPNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460784
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50398-72-6
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methyl-1,3-thiazole
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